molecular formula C19H21ClN4O4S B3001318 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide CAS No. 899733-90-5

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide

Cat. No.: B3001318
CAS No.: 899733-90-5
M. Wt: 436.91
InChI Key: MTUMRILSPURLIN-UHFFFAOYSA-N
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Description

N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted at the 2-position with a 4-chlorophenyl moiety. The oxalamide bridge connects the thienopyrazole system to a cyclohexyl group, contributing to its unique stereoelectronic profile.

The synthesis of such compounds typically involves cyclocondensation of thiophene derivatives with hydrazines, followed by sulfonation and oxalamide coupling.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-12-6-8-14(9-7-12)24-17(15-10-29(27,28)11-16(15)23-24)22-19(26)18(25)21-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMRILSPURLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structure features a thieno-pyrazole moiety linked to an oxalamide, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C17H19ClN4O4S
  • Molecular Weight : 410.9 g/mol
  • CAS Number : 899733-75-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with a similar thieno[3,4-c]pyrazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In particular, studies utilizing the agar diffusion method have demonstrated that chlorinated phenyl derivatives enhance antibacterial activity compared to their non-chlorinated counterparts .

Anti-inflammatory Properties

Thieno[3,4-c]pyrazoles are known for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. Compounds similar to this compound have been shown to reduce inflammation in animal models .

Anticancer Potential

The anticancer activity of thieno[3,4-c]pyrazole derivatives has been a significant focus. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The underlying mechanisms often involve the disruption of cell cycle progression and induction of oxidative stress.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
1Thieno[3,4-c]pyrazole DerivativeAntimicrobialShowed significant inhibition against E. coli and S. aureus .
2Similar Thieno DerivativeAnti-inflammatoryReduced COX enzyme activity and pro-inflammatory cytokines in animal models .
3Thieno[3,4-c]pyrazole AnalogAnticancerInduced apoptosis in A549 and MCF-7 cell lines; inhibited tumor growth .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress can lead to cellular damage and death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include chlorophenyl-substituted heterocycles, sulfonated pyrazoles, and oxalamide-linked derivatives. Key comparisons are summarized below:

Property Target Compound Analog 1 () Analog 2 ()
Core Structure Thieno[3,4-c]pyrazole with sulfone Triazole-thione with chlorobenzylideneamino groups Pyrimidinone/pyrazole with coumarin and tetrazolyl groups
Key Substituents 4-Chlorophenyl, cyclohexyl-oxalamide 2-Chlorophenyl, thiocarbonohydrazide Coumarin, tetrazolyl, phenyl
Hydrogen-Bonding Motifs Potential N–H···O/S interactions (inferred from sulfone and oxalamide) N–H···O/S and O–H···S forming hexamers Likely N–H···O (amide/coumarin) and π-π stacking (aromatic groups)
Electronic Properties High polarity (sulfone), moderate lipophilicity (cyclohexyl) Moderate polarity (thione), enhanced π-conjugation (benzylidene) Variable polarity (coumarin: polar; tetrazolyl: ionic)
Molecular Weight ~450–500 g/mol (estimated) ~400–450 g/mol (reported) ~500–550 g/mol (reported)

Key Findings

Sulfone vs. Thione/Sulfide Groups: The sulfone (5,5-dioxido) group in the target compound enhances polarity and oxidative stability compared to sulfide or thione analogs (e.g., Analog 1’s thiocarbonohydrazide). This may improve aqueous solubility but reduce membrane permeability relative to non-sulfonated derivatives .

Oxalamide Bridge vs.

Chlorophenyl Substitution :
The 4-chlorophenyl group in the target compound may confer steric and electronic effects distinct from Analog 1’s 2-chlorophenyl substitution. Meta/para halogen positioning influences aromatic stacking and van der Waals interactions, critical in receptor binding .

Cyclohexyl vs.

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